An In-depth Technical Guide to N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Prospective Analysis of a Novel Diamine
An In-depth Technical Guide to N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Prospective Analysis of a Novel Diamine
This technical guide provides a comprehensive theoretical exploration of the chemical structure, physicochemical properties, and a proposed synthetic pathway for the novel compound, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. As this molecule is not extensively documented in current chemical literature, this document serves as a prospective analysis for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of new diamine scaffolds. The insights herein are derived from established principles of organic chemistry and data from structurally analogous compounds.
Introduction and Rationale
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a tertiary amine featuring a unique combination of a 2-ethylpiperidine moiety linked via an ethyl bridge to an N-isopropylamine group. The piperidine ring is a prevalent scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity. The N,N-disubstituted ethylenediamine core is also a key structural element in a variety of pharmacologically active agents, including antihistamines and antiarrhythmics. The strategic combination of these fragments in the target molecule suggests a potential for novel biological activities, making it a compelling candidate for synthesis and further investigation.
This guide will provide a robust theoretical framework for its synthesis and characterization, intended to accelerate its potential discovery and development.
Proposed Chemical Structure and Physicochemical Properties
The proposed structure of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is depicted below:
Chemical Structure:
A summary of the predicted physicochemical properties for this compound is presented in the table below. These values have been estimated using computational models and provide a baseline for experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₃₀N₂ |
| Molecular Weight | 226.41 g/mol |
| IUPAC Name | N-(2-(2-ethylpiperidin-1-yl)ethyl)-N-isopropylpropan-2-amine |
| Boiling Point | ~ 280-300 °C at 760 mmHg |
| LogP | ~ 3.5 - 4.0 |
| pKa (most basic) | ~ 10.5 - 11.0 (piperidine nitrogen) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine involves the nucleophilic substitution of a reactive intermediate, 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride, with N-isopropylethylenediamine. This two-step approach, commencing from commercially available 2-ethylpiperidine, is outlined below.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Chloroethyl)-2-ethylpiperidine Hydrochloride
This procedure is adapted from known methods for the N-alkylation and subsequent chlorination of piperidine derivatives.[1]
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N-Hydroxyethylation:
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To a solution of 2-ethylpiperidine (1.0 mol) in a suitable solvent such as toluene (500 mL), add 2-chloroethanol (1.1 mol) and a base like sodium carbonate (1.2 mol).
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Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-(2-hydroxyethyl)-2-ethylpiperidine.
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Chlorination:
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Dissolve the crude N-(2-hydroxyethyl)-2-ethylpiperidine (1.0 mol) in chloroform (500 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 mol) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
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Cool the reaction mixture and evaporate the solvent in vacuo to yield the crude 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride as a solid.
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Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
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Step 2: Synthesis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
This step involves the N-alkylation of N-isopropylethylenediamine with the previously synthesized chloro-intermediate.[2]
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Reaction Setup:
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In a round-bottom flask, combine 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride (1.0 mol), N-isopropylethylenediamine (1.2 mol), and a base such as potassium carbonate (2.5 mol) in acetonitrile (1 L).
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Add a catalytic amount of sodium iodide (0.1 mol) to facilitate the reaction (Finkelstein reaction).
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Reaction and Work-up:
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Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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Dissolve the crude residue in dichloromethane and wash with water to remove any remaining inorganic impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by vacuum distillation or column chromatography on silica gel to yield N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine as a pure liquid.
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Potential Applications and Research Directions
The structural motifs within N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine suggest several avenues for investigation:
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Pharmacological Screening: Given the prevalence of the piperidine nucleus in CNS-active drugs, this compound could be screened for activity at various receptors, such as dopamine, serotonin, or opioid receptors. The diamine chain is also a feature of many H1-antihistamines.
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Catalysis: Chiral diamines are valuable ligands in asymmetric catalysis. If the 2-ethylpiperidine moiety is introduced as a single enantiomer, the resulting chiral diamine could be explored as a ligand for metal-catalyzed reactions.
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Material Science: Diamines are often used as curing agents for epoxy resins and as building blocks for polyamides and polyimines. The properties of polymers derived from this novel diamine could be investigated.
Safety Considerations
As with any novel chemical compound, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine should be handled with appropriate care. Based on its structure, the following precautions are recommended:
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been determined. Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact. Structurally related amines can be corrosive and may cause skin and eye irritation.[3]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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Carvalho, G. S. G. d., Machado, P. A., Paula, D. T. S. d., Coimbra, E. S., & Silva, A. D. d. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. Molecules, 15(9), 6534–6543. [Link]
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Yao, R.-S., Jiang, L.-E., Wu, S.-H., Deng, S.-S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 58(5), 673-678. [Link]
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PubChem. (n.d.). N-Isopropylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]
